Emodin-8-glucoside chemical structure and properties
Emodin-8-glucoside chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emodin-8-glucoside, a naturally occurring anthraquinone glycoside, has garnered significant attention within the scientific community for its diverse and potent biological activities. Found in various medicinal plants such as Aloe vera, Rheum palmatum, and Reynoutria japonica, this compound has demonstrated promising therapeutic potential in a range of preclinical studies.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological activities of Emodin-8-glucoside. It details the molecular mechanisms and signaling pathways through which it exerts its effects, including its anticancer, neuroprotective, immunomodulatory, and antiviral properties. Furthermore, this document outlines detailed experimental protocols for the isolation and biological evaluation of Emodin-8-glucoside, serving as a valuable resource for researchers and professionals in the field of drug discovery and development.
Chemical Structure and Physicochemical Properties
Emodin-8-glucoside, also known as Emodin-8-O-β-D-glucopyranoside, is a glycosylated derivative of emodin.[1] The core structure consists of an emodin aglycone, a tricyclic anthraquinone, linked to a glucose molecule at the C-8 position via a β-glycosidic bond.
Chemical Structure:
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IUPAC Name: 1,6-dihydroxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione[2]
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SMILES: CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O[C@H]4--INVALID-LINK--CO)O)O">C@@HO)O[7]
The presence of the glucose moiety significantly influences the molecule's solubility and bioavailability compared to its aglycone form, emodin.
Table 1: Physicochemical Properties of Emodin-8-glucoside
| Property | Value | Reference(s) |
| Molecular Weight | 432.38 g/mol | [2][6] |
| CAS Number | 23313-21-5 | [3][5][6] |
| Melting Point | 219-220 °C | [3] |
| Boiling Point (Predicted) | 798.7±60.0 °C | |
| Density (Predicted) | 1.667±0.06 g/cm³ | |
| pKa (Predicted) | 6.27±0.20 | |
| Solubility | Soluble in DMSO and Methanol. Slightly soluble in water. | [5] |
| Appearance | Yellow to Brown Solid |
Biological Activities and Mechanisms of Action
Emodin-8-glucoside exhibits a wide spectrum of pharmacological activities, which are detailed in the following sections.
Anticancer Activity
Emodin-8-glucoside has demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines, including neuroblastoma, glioblastoma, and colorectal cancer.[2] The primary mechanism of its anticancer action involves the induction of cell cycle arrest at the G1 phase. This is achieved through the upregulation of the tumor suppressor protein p21, which in turn inhibits the activity of cyclin-dependent kinases (CDKs), specifically CDK1 and CDK2. The inhibition of CDKs prevents the phosphorylation of the Retinoblastoma (Rb) protein, thereby blocking the cell's progression from the G1 to the S phase of the cell cycle. The p53 signaling pathway has also been identified as a key player in mediating these effects.
Table 2: In Vitro Anticancer Activity of Emodin-8-glucoside
| Cell Line | Cancer Type | Assay | IC₅₀ (µM) | Reference(s) |
| SK-N-AS | Neuroblastoma | MTT | 108.7 | [6] |
| T98G | Human Glioblastoma | MTT | 61.24 | [6] |
| C6 | Mouse Glioblastoma | MTT | 52.67 | [6] |
Neuroprotective Effects
Emodin-8-glucoside has been shown to exert significant neuroprotective effects against cerebral ischemia-reperfusion injury and glutamate-induced neuronal damage.[3][5] Its mechanism of action is primarily attributed to its potent antioxidant properties. It enhances the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD), and reduces the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[3] By mitigating oxidative stress, Emodin-8-glucoside helps to preserve neuronal integrity and function.
Immunomodulatory Activity
Emodin-8-glucoside has been identified as a potent immunomodulator, particularly in its ability to prime macrophages. It activates macrophages through the Toll-like receptor 2 (TLR-2) signaling pathway. This activation leads to the downstream phosphorylation of mitogen-activated protein kinases (MAPKs) and the activation of the nuclear factor-kappa B (NF-κB) transcription factor.[8][9] Consequently, there is an increased production and secretion of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), enhancing the innate immune response.[8][9]
Antiviral Activity
Recent studies have highlighted the antiviral properties of Emodin-8-glucoside, particularly against the influenza A virus.[7] Its mechanism of action is linked to the regulation of the PPARα/γ-AMPK-SIRT1 signaling pathway and fatty acid metabolism.[7] By activating this pathway, Emodin-8-glucoside can modulate cellular energy metabolism and inflammatory responses, thereby creating an unfavorable environment for viral replication.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of Emodin-8-glucoside.
Isolation of Emodin-8-glucoside from Reynoutria japonica
This protocol is based on the method described by a 2023 study in the journal Molecules.[10][11][12]
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Extraction:
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Air-dry and powder the aerial parts of Reynoutria japonica.
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Macerate the powdered plant material with methanol at room temperature for 24 hours.
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Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
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Centrifugal Partition Chromatography (CPC) Fractionation:
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Dissolve the crude methanolic extract in the lower phase of the solvent system.
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The two-phase solvent system consists of petroleum ether:ethyl acetate:methanol:water (4:5:4:5 v/v/v/v).
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Perform CPC in the descending mode.
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Collect fractions and monitor by thin-layer chromatography (TLC).
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Preparative High-Performance Liquid Chromatography (HPLC) Purification:
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Pool the fractions containing Emodin-8-glucoside based on TLC analysis.
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Subject the pooled fractions to preparative HPLC for final purification.
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The purity of the isolated Emodin-8-glucoside can be confirmed by analytical HPLC and its structure elucidated by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
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Cell Viability and Proliferation Assays
This protocol is a standard method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product.[13]
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
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Treatment: Treat the cells with various concentrations of Emodin-8-glucoside and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
This assay measures cell proliferation by detecting the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA.[13]
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Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
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BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.
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Fixation and Denaturation: Remove the labeling solution, and fix and denature the cells' DNA according to the manufacturer's instructions.
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Antibody Incubation: Incubate the cells with an anti-BrdU antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Substrate Addition and Measurement: Add a TMB substrate and measure the absorbance at 450 nm.
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Data Analysis: The absorbance is directly proportional to the rate of cell proliferation.
Measurement of Antioxidant Activity
This assay measures the activity of SOD, which catalyzes the dismutation of superoxide radicals.
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Sample Preparation: Homogenize brain tissue samples in an appropriate buffer on ice. Centrifuge the homogenate and collect the supernatant.
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Assay Reaction: In a 96-well plate, add the sample supernatant, a xanthine oxidase/substrate solution (to generate superoxide radicals), and a detection reagent (e.g., WST-1).
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Incubation and Measurement: Incubate the plate at 37°C and measure the absorbance at 450 nm.
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Data Analysis: The SOD activity is inversely proportional to the amount of formazan dye produced, and can be calculated as the percentage of inhibition of the reaction.
This assay quantifies the levels of MDA, a product of lipid peroxidation, as a measure of oxidative stress.
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Sample Preparation: Prepare tissue homogenates as described for the SOD assay.
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Reaction with Thiobarbituric Acid (TBA): Add a solution of TBA to the sample and heat at 95°C for 60 minutes. This reaction forms a pink-colored MDA-TBA adduct.
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Measurement: After cooling, measure the absorbance of the adduct at 532 nm.
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Data Analysis: The concentration of MDA is determined by comparing the absorbance to a standard curve generated with known concentrations of MDA.
Western Blot Analysis of Signaling Proteins
This technique is used to detect and quantify specific proteins in a sample, such as p21, CDKs, and Rb.
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Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on an SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
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Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p21), followed by an HRP-conjugated secondary antibody.
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Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
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Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
Emodin-8-glucoside is a multifaceted natural compound with a broad range of biological activities that hold significant therapeutic promise. Its well-defined chemical structure and diverse mechanisms of action, including the modulation of key signaling pathways involved in cancer, neuroinflammation, immune responses, and viral infections, make it a compelling candidate for further investigation and drug development. The experimental protocols detailed in this guide provide a solid foundation for researchers to explore and validate the therapeutic potential of this remarkable molecule. As research continues to unravel the full extent of its pharmacological properties, Emodin-8-glucoside may emerge as a valuable lead compound for the development of novel therapies for a variety of diseases.
References
- 1. 4.10. Lipid Peroxidation (MDA) Assay [bio-protocol.org]
- 2. assaygenie.com [assaygenie.com]
- 3. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. arigobio.com [arigobio.com]
- 7. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 8. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 9. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 10. Emodin-8- O-Glucoside-Isolation and the Screening of the Anticancer Potential against the Nervous System Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Emodin-8-O-Glucoside—Isolation and the Screening of the Anticancer Potential against the Nervous System Tumors - PMC [pmc.ncbi.nlm.nih.gov]
